molecular formula C19H14FN3O3S B2807454 N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1448136-43-3

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2807454
CAS No.: 1448136-43-3
M. Wt: 383.4
InChI Key: VQJGGOPXSCYTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and isoxazole rings, followed by their functionalization and coupling.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Isoxazole Ring Synthesis: The isoxazole ring can be prepared through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.

    Coupling Reactions: The final step involves coupling the thiazole and isoxazole rings with the furan and carboxamide groups under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the thiazole or furan rings using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, particularly the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: EDCI, DCC

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring might yield sulfoxides or sulfones, while reduction of the carboxamide group would produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole and isoxazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Affecting cellular signaling pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide: can be compared with other thiazole and isoxazole derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S/c1-11-17(27-19(22-11)12-5-2-3-6-13(12)20)10-21-18(24)14-9-16(26-23-14)15-7-4-8-25-15/h2-9H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJGGOPXSCYTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.